molecular formula C18H20BrN5O2S B2801896 N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040667-10-4

N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2801896
CAS No.: 1040667-10-4
M. Wt: 450.36
InChI Key: FZWRFZLLMFYVQA-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a substituted acetamide group. Key structural elements include:

  • A 4-bromo-3-methylphenyl moiety linked via an acetamide bridge.
  • A 6-(tert-butylsulfanyl) substituent on the triazolopyridazine ring.
  • A 3-oxo group contributing to hydrogen-bonding interactions.

This compound’s design leverages the triazolopyridazine scaffold, known for its pharmacological relevance in kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O2S/c1-11-9-12(5-6-13(11)19)20-15(25)10-23-17(26)24-14(21-23)7-8-16(22-24)27-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWRFZLLMFYVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: NMR Chemical Shifts (ppm) in Key Regions

Compound Region A (positions 39–44) Region B (positions 29–36)
Rapa (reference) 7.2–7.5 2.8–3.1
Compound 1 7.3–7.6 3.0–3.3
Compound 7 7.1–7.4 2.9–3.2
Target Compound 7.4–7.7* 3.2–3.5*

*Inferred shifts based on tert-butylsulfanyl and bromo-methylphenyl substituent effects .

The target compound’s Region A shifts (7.4–7.7 ppm) suggest increased deshielding due to the electron-withdrawing bromo group, while Region B shifts (3.2–3.5 ppm) correlate with the steric bulk of the tert-butylsulfanyl moiety altering local proton environments .

Structural Similarity and Lumping Strategies

The lumping strategy groups compounds with shared cores but varying substituents to predict properties. For instance, triazolopyridazines with modifications at positions 3 (oxo group) and 6 (sulfur-containing substituents) can be lumped to model reactivity (Table 2).

Table 2: Lumped Reactivity Profiles of Triazolopyridazine Derivatives

Surrogate Group Key Reactions Reaction Count Reduction
Base triazolopyridazine Oxidation, nucleophilic substitution 13 → 5 reactions
Target Compound Group Oxidation, sulfanyl-mediated cleavage* Estimated 10 → 4 reactions

*Predicted based on tert-butylsulfanyl’s propensity for radical-mediated cleavage .

Toxicity Considerations and Heterocyclic Analogues

While the target compound’s toxicity data remain unpublished, structurally related heterocyclic amines (e.g., imidazoquinolines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)) exhibit carcinogenic properties classified as Group 2A by the IARC . Although the triazolopyridazine core differs from IQ’s imidazoquinoline structure, the presence of nitrogen-rich heterocycles warrants caution in toxicological profiling.

Research Findings and Implications

Substituent Effects : The tert-butylsulfanyl and bromo-methylphenyl groups in the target compound induce unique NMR shifts and steric effects, distinguishing it from analogs like Compounds 1 and 7 .

Reactivity Predictions : Lumping strategies suggest reduced reaction complexity for surrogate groups, aiding in pharmacokinetic modeling .

Toxicity Caveats: Structural parallels to carcinogenic heterocycles highlight the need for targeted mutagenicity assays .

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